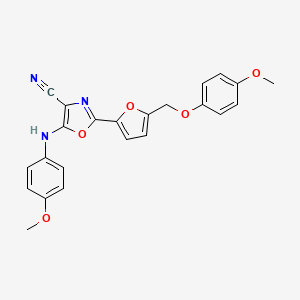
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.421. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The chemical compound under consideration is a part of the broader family of furan and oxazole derivatives, which have been synthesized through various methods and have shown a wide range of applications in scientific research. One of the relevant methods includes the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which facilitates the synthesis of oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology is noted for its good yields, high selectivity, low catalyst loading, and faster reaction times, indicating its efficiency in producing complex organic structures (B. Reddy et al., 2012).
Antimicrobial Activities
Derivatives related to the compound of interest have been synthesized and tested for antimicrobial activities. For instance, azole derivatives, including those starting from furan-2-carbohydrazide, have been created and shown to display activity against tested microorganisms. This highlights the potential use of these compounds in developing antimicrobial agents (Serap Başoğlu et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition performance on mild steel in HCl solution. Such studies indicate the potential application of furan and oxazole derivatives in protecting metals from corrosion, which is crucial in industrial applications (M. Yadav et al., 2016).
Quantum Studies and Thermodynamic Properties
The novel derivatives of furan and oxazole have been subjected to quantum studies and analyses of thermodynamic properties, demonstrating the compound's stability and reactivity. This research can contribute to the understanding of the fundamental properties of such compounds, paving the way for their application in various fields, including materials science (S. A. Halim & M. Ibrahim, 2022).
Fluorescent Properties and Photocatalysis
The study of fluorescent properties and photocatalytic applications of oxazole derivatives indicates their potential use in developing new materials with specific optical properties. Such materials could find applications in sensors, imaging, and environmental remediation (D. W. Rangnekar & D. D. Rajadhyaksha, 1986).
Propiedades
IUPAC Name |
5-(4-methoxyanilino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-27-16-5-3-15(4-6-16)25-22-20(13-24)26-23(31-22)21-12-11-19(30-21)14-29-18-9-7-17(28-2)8-10-18/h3-12,25H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIHOZLHYUTFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

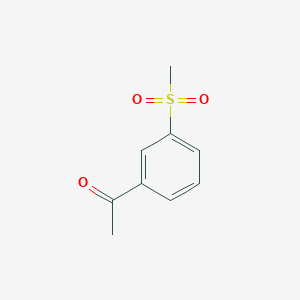

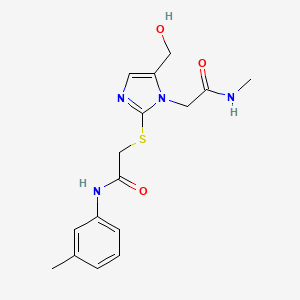
![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)


![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)
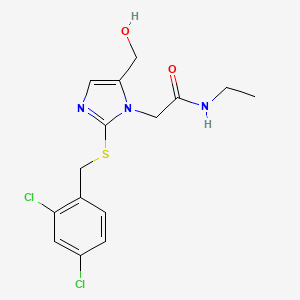
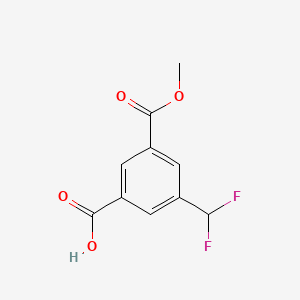

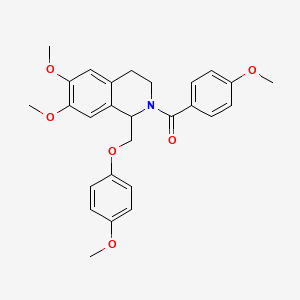

![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)
![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)